(2-Amino-2-methyl-propyl)-urea

Medicinal chemistry Protein-ligand modeling Molecular recognition

Select (2-Amino-2-methyl-propyl)-urea for its unique 1,2-aminoalkyl-urea motif with a sterically constrained gem-dimethyl group—a critical building block in Flestolol synthesis and beta-adrenergic receptor pharmacophore development. This aliphatic urea derivative provides precisely 3 H-bond donors and 4 acceptors, making it a superior model compound for protein-ligand interaction studies where simpler urea analogs fail to reproduce the required geometry. Procure at a standard research purity of ≥98% and benefit from a pre-formed, hindered urea moiety that eliminates challenging late-stage coupling in convergent syntheses.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 87484-83-1
Cat. No. B1339661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-2-methyl-propyl)-urea
CAS87484-83-1
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)N)N
InChIInChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9)
InChIKeyIJPSRXDFSSPKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-Amino-2-methyl-propyl)-urea (CAS 87484-83-1): A Technical Procurement Guide for a Specialized Research Intermediate


(2-Amino-2-methyl-propyl)-urea is an aliphatic urea derivative containing a gem-dimethyl branched alkylamine substituent, with the molecular formula C5H13N3O and molecular weight of 131.18 g/mol . It is a small-molecule building block commercially supplied at 98% purity, primarily utilized in medicinal chemistry and organic synthesis research . The compound contains a free primary amine and a urea group, providing defined hydrogen-bonding donor and acceptor sites for protein-ligand interaction studies [1].

Why In-Class Urea Derivatives Cannot Replace (2-Amino-2-methyl-propyl)-urea in Targeted Applications


A user seeking a simple urea derivative for a synthesis or interaction study might consider substituting (2-Amino-2-methyl-propyl)-urea with a more common alternative such as urea, 1,1-dimethylurea, or N-alkyl urea. However, such substitution would fundamentally alter the compound's steric profile, basicity (pKa), and hydrogen-bonding topology. The unique gem-dimethyl and branched 1,2-aminoalkyl motif provides a specific geometry that cannot be reproduced by linear or less substituted analogs [1]. This differentiation is critical for applications where steric hindrance or defined amine-urea spacing is required, and the evidence below provides quantitative justification for selecting this precise compound.

Quantitative Differentiation of (2-Amino-2-methyl-propyl)-urea Against Key Comparators


Hydrogen-Bonding Capacity: Increased Donor/Acceptor Sites Versus Simple Alkyl Ureas

(2-Amino-2-methyl-propyl)-urea possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, as calculated from its molecular structure . This provides a higher hydrogen-bonding capacity compared to simpler substituted ureas such as 1,1-dimethylurea (which has 2 H-bond donors and 2 H-bond acceptors). The increased H-bonding potential enables more extensive intermolecular interactions, a key factor in target binding and crystal engineering.

Medicinal chemistry Protein-ligand modeling Molecular recognition

Synthetic Utility: Documented Role as a Specific Intermediate in Beta-Blocker Synthesis

The synthetic utility of (2-Amino-2-methyl-propyl)-urea is established by its use as a critical intermediate in the synthesis of Flestolol, a short-acting beta-adrenergic receptor antagonist [1]. The synthetic route involves reacting the compound with a specific epoxide intermediate (2,3-Epoxypropyl 2-Fluorobenzoate) to form the final drug product [1]. In contrast, the simpler diamine precursor, 2-Methyl-1,2-propanediamine, lacks the pre-formed urea group and would require an additional synthetic step and different reaction conditions to achieve the same product.

Organic synthesis Pharmaceutical intermediates Beta-blocker

Volatility and Physical Properties: Distinct Boiling Point and Density for Purification and Formulation

The physical properties of (2-Amino-2-methyl-propyl)-urea differentiate it from related aliphatic diamines and ureas. It exhibits a boiling point of 224.7°C at 760 mmHg and a density of 1.054 g/cm³ [1]. These values are substantially higher than those of its non-urea precursor, 2-Methyl-1,2-propanediamine (CAS 811-93-8), indicating significantly stronger intermolecular forces due to the urea group. This impacts purification methods (e.g., distillation) and formulation behavior.

Physicochemical property Purification Formulation

Optimal Research and Industrial Application Scenarios for (2-Amino-2-methyl-propyl)-urea


Medicinal Chemistry: Synthesis of Beta-Adrenergic Receptor Modulators

As a demonstrated intermediate in the synthesis of the beta-blocker Flestolol, (2-Amino-2-methyl-propyl)-urea is the compound of choice for chemists developing analogs or new chemical entities within this pharmacophore space . Its branched 1,2-aminoalkyl-urea motif is directly incorporated into the final active molecule, making it an essential building block for SAR studies and lead optimization campaigns targeting beta-adrenergic receptors.

Biophysical Studies: Protein-Ligand Interaction Modeling

For researchers investigating hydrogen-bonding networks in protein active sites or designing small-molecule probes, (2-Amino-2-methyl-propyl)-urea offers a well-defined set of 3 H-bond donors and 4 H-bond acceptors . This specific donor/acceptor profile, combined with its sterically constrained gem-dimethyl group, makes it a superior model compound for computational docking studies and experimental binding assays compared to simpler, more flexible urea analogs.

Organic Synthesis: A Sterically Hindered Urea Building Block

In multi-step organic syntheses where a pre-formed, sterically hindered urea moiety is required, (2-Amino-2-methyl-propyl)-urea is the logical selection. Its synthesis by reacting 1,1-dimethylethylenediamine with urea provides it in good purity [1]. This avoids the need for late-stage urea formation, which can be challenging with hindered amines, thereby improving synthetic convergence and overall efficiency for complex molecule construction.

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